tert-Butyl Azetidine-3-carboxylate

Peptidomimetics Conformational analysis Turn induction

In lead optimization, substituting azetidine building blocks with proline or piperidine analogs introduces uncharacterized conformational biases that compromise SAR data. TBAC solves this by providing a rigid, sp3-rich four-membered ring scaffold that preferentially stabilizes γ-turn conformations, essential for accessing distinct receptor binding modes. This protected intermediate enables selective synthetic manipulation in multistep pharmaceutical syntheses, with superior ring stability under reaction conditions that cleave other azetidine derivatives. - Clinically validated scaffold: Core of FDA-approved JAK inhibitor baricitinib. - Pharmacokinetic precedence: Enables CNS-penetrant, orally bioavailable candidates. - Robust supply: 95%+ purity, available from mg to kg scale for discovery through preclinical development.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 790600-78-1
Cat. No. B1288860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl Azetidine-3-carboxylate
CAS790600-78-1
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CNC1
InChIInChI=1S/C8H15NO2/c1-8(2,3)11-7(10)6-4-9-5-6/h6,9H,4-5H2,1-3H3
InChIKeyDYEPMFDUWLPBKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl Azetidine-3-carboxylate: Procurement and Differentiation


tert-Butyl Azetidine-3-carboxylate (TBAC) is a protected four-membered nitrogen-containing heterocyclic amino acid ester [1] [2]. As an azetidine derivative, it belongs to a privileged scaffold class in medicinal chemistry characterized by high ring strain, sp3-rich character, and conformational rigidity [2] [3]. The tert-butyl ester protection of the 3-carboxylic acid position provides orthogonal reactivity compared to unprotected azetidine carboxylic acids, enabling selective synthetic manipulation in multistep pharmaceutical syntheses [1] [2]. This compound serves as a critical building block for synthesizing conformationally constrained peptides, JAK inhibitors, and other bioactive molecules where precise spatial arrangement of functional groups governs target engagement [3] .

Building Block tert-Butyl protected azetidine-3-carboxylate scaffold
Orthogonality Selective ester deprotection supports multistep synthesis
Research Fit Conformationally constrained peptidomimetics, JAK inhibitor research, CNS-penetrant lead exploration

Why Proline & Piperidine Cannot Replace TBAC


Azetidine-containing building blocks cannot be simply interchanged with their five-membered (proline) or six-membered (piperidine) cyclic amino acid analogs without fundamentally altering molecular conformation and downstream biological activity. The four-membered azetidine ring introduces distinct Bayer strain, n→π* interaction profiles, and allylic strain that differ substantially from five- and six-membered homologs, as demonstrated in comparative crystallographic analyses of N-acetylated derivatives [1] [2]. In peptidomimetic applications, azetidine residues preferentially stabilize γ-turn conformations, whereas proline analogs favor β-turns [3]. This differential conformational steering directly impacts receptor recognition, enzyme inhibition potency, and overall pharmacokinetic profiles in drug candidates. Procurement decisions that substitute TBAC with alternative cyclic amino acid esters risk introducing uncharacterized conformational biases that may invalidate structure-activity relationship (SAR) data and compromise lead optimization campaigns.

Conformational Steering Mismatch
Azetidine residues preferentially induce γ-turn conformations, whereas proline analogs favor β-turns, which may alter receptor recognition and SAR interpretation.
Solid-State Property Divergence
Crystal packing in azetidine derivatives differs fundamentally from five- and six-membered ring analogs; this can shift solubility and formulation behavior.
Ring Stability Under Synthetic Conditions
N-substituent identity governs ring integrity; tert-butyl substitution preserves the azetidine ring while cyclohexyl analogs undergo complete ring opening during tosylation.

Evidence for TBAC Differentiation


Conformational Steering: γ-Turns vs. β-Turns

Azetidine-containing tetrapeptides preferentially adopt γ-turn conformations, whereas proline-containing analogs favor β-turn conformations under identical experimental conditions [1]. Molecular modeling, 1H NMR, and FT-IR studies on R2CO-2-R1Aze-L-Ala-NHMe model tetrapeptides demonstrate that the four-membered azetidine ring forces the peptide backbone into γ-turn conformations, while the five-membered proline ring promotes β-turns [1].

Turn Conformation
Head-to-head
Azetidine tetrapeptide: γ-turn; Proline tetrapeptide: β-turn
Supports distinct receptor-binding conformations for peptidomimetic design
Model tetrapeptides; NMR, FT-IR analysis
Peptidomimetics Conformational analysis Turn induction

Ring Strain and Crystal Architecture

Crystal structures of N-acetylated azetidine carboxylic acid (four-membered ring), proline (five-membered ring), and piperidine carboxylic acid (six-membered ring) reveal distinctly different conformations and crystal packing arrangements [1] [2]. The four-membered azetidine ring adopts a conformation fundamentally distinct from the five-membered proline and six-membered piperidine chair-like conformation (endocyclic torsion angles of approximately 55° for piperidine), resulting in crystal lattices with a zigzag structure [1].

Crystal Architecture
Head-to-head
Azetidine: zigzag lattice; Piperidine: chair-like conformation (endo torsion ~55°)
May influence solubility and formulation behavior
Single-crystal X-ray diffraction
Crystallography Solid-state chemistry Conformational analysis

Azetidine Motifs in FDA-Approved Drugs

Several FDA-approved drugs incorporate azetidine motifs specifically to enhance metabolic stability, receptor selectivity, and pharmacokinetic properties [1]. Approved drugs containing azetidine scaffolds include baricitinib (JAK inhibitor for rheumatoid arthritis), cobimetinib (MEK inhibitor for melanoma), sarolaner (ectoparasiticide), and azelnidipine (calcium channel blocker) [1]. The azetidine scaffold contributes to enhanced metabolic stability compared to larger ring analogs through its unique combination of sp3-rich character and conformational rigidity [1].

Scaffold Precedent
Class-level
Azetidine scaffold present in 4 FDA-approved drugs (baricitinib, cobimetinib, sarolaner, azelnidipine)
Supports scaffold as reviewed chemical matter for medicinal chemistry
Review-derived; no direct comparator data
Medicinal chemistry Drug discovery Pharmacokinetics

Oral Bioavailability and CNS Penetration

The azetidine-3-carboxylate scaffold, when incorporated into drug-like molecules, demonstrates favorable pharmacokinetic properties including oral bioavailability and blood-brain barrier penetration . A-971432 (1-(4-(3,4-dichlorobenzyloxy)benzyl)azetidine-3-carboxylic acid), which contains the azetidine-3-carboxylate core, exhibits good pharmacokinetics in CD1 mice following oral administration at 10 mg/kg with t1/2 = 5.7 h, Cmax = 2,500 ng/mL, and AUC = 35,000 ng·h/mL . The compound enhances blood-brain barrier integrity and reverses age-related cognitive decline in mice in vivo .

Scaffold PK Exposure
Data to verify
t1/2=5.7h, Cmax=2500ng/mL, AUC=35000ng·h/mL (A-971432, 10mg/kg p.o. mice)
Reported oral and CNS exposure context for the scaffold
Single compound example; source to confirm
Pharmacokinetics Blood-brain barrier Oral bioavailability

tert-Butyl Protection for Selective Synthesis

The tert-butyl ester protection on the azetidine-3-carboxylate scaffold provides orthogonal reactivity that enables selective manipulation in multistep syntheses, as demonstrated in the preparation of 1-t-butylazetidine-3-carboxylic acid [1]. The tosylation of 1-t-butyl-3-azetidinol in pyridine proceeds cleanly to give 1-t-butylazetidinyl-3-tosylate, whereas the corresponding 1-cyclohexyl-3-azetidinol under identical conditions undergoes ring cleavage to give N-tosyl-1-cyclohexylamino-3-chloro-2-propanol as the major product [1].

Ring Integrity
Head-to-head
tert-Butyl: stable tosylate; Cyclohexyl: complete ring opening
tert-Butyl N-substituent supports reliable synthetic transformations
Tosylation in pyridine
Organic synthesis Protecting group strategy Process chemistry

Azetidine Scaffold in JAK Inhibitor Patents

The azetidine scaffold forms the core structural basis for broad composition-of-matter patent claims covering JAK inhibitors, including baricitinib (OLUMIANT) [1] [2]. U.S. Patent 8,158,616 claims azetidine and cyclobutane derivatives as JAK inhibitors useful for treating inflammatory and autoimmune disorders, as well as cancer [1]. This patent protects baricitinib, an FDA-approved JAK1/JAK2 inhibitor for rheumatoid arthritis [1].

Patent Scope
Class-level
U.S. Patent 8,158,616 covering azetidine-based JAK inhibitors including baricitinib
Indicates commercial and intellectual property context for scaffold research
Review-derived; patent landscape context
JAK inhibitors Intellectual property Baricitinib

TBAC Research and Procurement Applications


Conformationally Constrained Peptidomimetics

TBAC serves as an essential building block for synthesizing azetidine-containing peptides that preferentially adopt γ-turn conformations rather than the β-turns favored by proline-containing analogs [1]. This differential conformational steering enables rational design of peptide ligands that access distinct receptor binding modes. Procurement of TBAC is justified when SAR studies require systematic exploration of turn conformation space or when proline-based analogs fail to achieve desired receptor engagement.

JAK Inhibitor Discovery & Development

The azetidine scaffold is a core structural element in composition-of-matter patents covering JAK inhibitors, including the FDA-approved drug baricitinib (OLUMIANT) [1] [2]. TBAC provides a protected azetidine-3-carboxylic acid entry point for synthesizing novel JAK inhibitor candidates. Research groups pursuing JAK-targeted therapeutics benefit from this building block as it offers access to a clinically validated and patent-precedented chemical space with established synthetic routes.

CNS-Penetrant Oral Drug Candidates

The azetidine-3-carboxylate scaffold, as exemplified by A-971432, supports favorable oral pharmacokinetic parameters (t1/2 = 5.7 h, Cmax = 2,500 ng/mL, AUC = 35,000 ng·h/mL at 10 mg/kg in mice) and blood-brain barrier penetration [1]. TBAC enables incorporation of this validated scaffold into lead compounds where CNS exposure and oral bioavailability are critical development criteria, without requiring extensive de novo optimization of core pharmacokinetic properties.

Multistep Pharmaceutical Process Chemistry

TBAC's tert-butyl N-substituent confers superior ring stability under reaction conditions that cause ring cleavage in other azetidine derivatives [1]. Specifically, tosylation of N-tert-butyl azetidinol proceeds cleanly without ring opening, whereas N-cyclohexyl azetidinol undergoes complete degradation [1]. This stability advantage makes TBAC the preferred azetidine building block for complex, multistep pharmaceutical syntheses requiring robust intermediate protection and predictable reactivity.

Application
Selection Property
Validation Focus
γ-Turn peptidomimetic design
tert-Butyl protected azetidine-3-carboxylate building block
Conformational analysis (NMR, X‑ray) of synthesized peptides
JAK inhibitor research
Azetidine scaffold with precedent in approved drugs
Kinase selectivity profiling and SAR evaluation
Oral CNS drug candidate research
Azetidine-3-carboxylate core with reported PK and brain penetration
In vivo pharmacokinetic and brain exposure assessment
Multistep synthetic route development
tert-Butyl N-substituent for ring stability under reaction conditions
Reaction condition screening for ring preservation and yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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